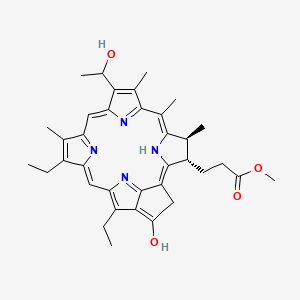

Bacteriopheophorbide c methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bacteriopheophorbide c methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C36H42N4O4 and its molecular weight is 594.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy

Overview:

Photodynamic therapy (PDT) utilizes photosensitizing agents that, upon activation by light, produce reactive oxygen species capable of inducing cell death. Bacteriopheophorbide c methyl ester has shown promising results as a photosensitizer due to its favorable absorption characteristics and photochemical properties.

Case Study:

A study investigated the pharmacokinetics of 13²-hydroxy bacteriopheophorbide-a methyl ester in ovarian carcinoma models. The results indicated that the compound exhibited high uptake in malignant tissues, with peak concentrations observed at 8 hours post-injection. This timing coincides with optimal therapeutic efficacy while minimizing uptake in surrounding healthy tissues .

Table 1: Pharmacokinetics of 13²-Hydroxy Bacteriopheophorbide-a Methyl Ester

| Tissue Type | Time Post-Injection | Concentration (µM) |

|---|---|---|

| Liver | 2 hours | High |

| Spleen | 2 hours | High |

| Kidney | 4 hours | Moderate |

| Lung | 2 hours | High |

| Tumor | 8 hours | Very High |

| Muscle | 8 hours | Low |

Agricultural Applications

Biological Nitrification Inhibitors:

this compound has potential applications in agriculture as a biological nitrification inhibitor (BNI). Research has demonstrated that certain compounds can suppress soil nitrifier activity, thereby enhancing nitrogen use efficiency in crops.

Case Study:

In a study involving Brachiaria humidicola, two BNI compounds were isolated. These compounds were shown to effectively inhibit nitrification processes in soil, leading to reduced nitrate accumulation and improved nitrogen retention in the ammonium form . While this study did not directly involve this compound, it highlights the potential for similar compounds to enhance agricultural productivity through biochemical pathways.

Antimicrobial Activity

Overview:

this compound has been explored for its antimicrobial properties against various pathogens. Its efficacy as an antibacterial agent is particularly notable.

Case Study:

A recent investigation into the antibacterial activity of organic extracts from Bacillus megaterium revealed that certain fractions exhibited significant inhibitory effects against multiple bacterial strains. While this compound was not the primary focus, the findings suggest that derivatives with similar structures may possess comparable antimicrobial properties .

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| Compound A | E. coli | 10.5 | 280 |

| Compound B | S. aureus | 13 | 265 |

| Compound C | B. cereus | 16 | 230 |

Spectroscopic Studies

Overview:

The spectroscopic properties of this compound have been extensively studied to understand its behavior under various conditions. These studies are crucial for optimizing its applications in both therapeutic and agricultural settings.

Findings:

Spectroscopic analysis using UV-Vis and FTIR techniques has shown distinct absorption characteristics that correlate with its effectiveness as a photosensitizer and potential agricultural applications. The ability to absorb light efficiently at specific wavelengths enhances its utility in PDT and as a biochemical agent in soils .

Eigenschaften

CAS-Nummer |

81689-98-7 |

|---|---|

Molekularformel |

C36H42N4O4 |

Molekulargewicht |

594.7 g/mol |

IUPAC-Name |

methyl 3-[(21S,22S)-11,26-diethyl-4-hydroxy-16-(1-hydroxyethyl)-12,17,19,21-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate |

InChI |

InChI=1S/C36H42N4O4/c1-9-21-16(3)25-14-28-31(20(7)41)18(5)34(39-28)19(6)33-17(4)23(11-12-30(43)44-8)35(40-33)24-13-29(42)32-22(10-2)27(38-36(24)32)15-26(21)37-25/h14-15,17,20,23,40-42H,9-13H2,1-8H3/t17-,20?,23-/m0/s1 |

InChI-Schlüssel |

KFGVHLJPXALCMG-FLOOPIEZSA-N |

SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=C(C6=NC(=C2)C(=C6C)C(C)O)C)N5)C)CCC(=O)OC)C4=N3)O)CC)C |

Isomerische SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5[C@H]([C@@H](C(=C(C6=NC(=C2)C(=C6C)C(C)O)C)N5)C)CCC(=O)OC)C4=N3)O)CC)C |

Kanonische SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=C(C6=NC(=C2)C(=C6C)C(C)O)C)N5)C)CCC(=O)OC)C4=N3)O)CC)C |

Synonyme |

acteriopheophorbide c methyl ester methyl bacteriopheophorbide c |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.